molecular formula C15H24 B1674509 beta-Diploalbicene CAS No. 14682-34-9

beta-Diploalbicene

Cat. No.: B1674509
CAS No.: 14682-34-9
M. Wt: 204.35 g/mol
InChI Key: ITYNGVSTWVVPIC-NDKCEZKHSA-N
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Description

beta-Diploalbicene, scientifically identified as (-)-Aromadendrene (CAS 14682-34-9), is a tricyclic sesquiterpene belonging to the 5,10-cycloaromadendrane structural class . This compound is a natural product frequently identified as a constituent of various plant essential oils, notably from Eucalyptus species, Melaleuca alternifolia , and annatto seed oil . It features a complex molecular framework consisting of a five-membered, a seven-membered, and a three-membered carbon ring skeleton . In scientific research, (-)-Aromadendrene and its structurally related derivatives are investigated for a broad spectrum of biological activities. Studies indicate that aromadendrene-type sesquiterpenes exhibit promising properties including anti-inflammatory, analgesic, antioxidant, antibacterial, and insecticidal effects . These compounds are also subjects of interest in cytotoxicological studies. The compound serves as a key precursor or model compound in biosynthesis research, where sesquiterpene synthases are engineered to efficiently produce aromadendrene-type skeletons in microbial systems like Escherichia coli . This product is intended for research and analytical purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14682-34-9

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m0/s1

InChI Key

ITYNGVSTWVVPIC-NDKCEZKHSA-N

SMILES

CC1CCC2C1C3C(C3(C)C)CCC2=C

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CCC2=C

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2=C

Appearance

Solid powder

boiling_point

121.00 °C. @ 10.00 mm Hg

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

l-Aromadendrene;  Aromadendrene, (-)-;  beta-Diploalbicene;  (-)-10(14)-Aromadendrene; 

Origin of Product

United States

Foundational & Exploratory

beta-Diploalbicene chemical structure and molecular properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to beta-Diploalbicene

This guide provides a comprehensive overview of beta-diploalbicene, a sesquiterpenoid natural product. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and molecular properties of this compound.

Introduction and Significance

Beta-diploalbicene is a sesquiterpenoid, a class of organic compounds composed of three isoprene units.[1] It is a naturally occurring molecule that has been identified in various plant species, including Cassinia laevis and Cassinia uncata.[1] The study of sesquiterpenoids like beta-diploalbicene is of significant interest to the scientific community due to their vast structural diversity and potential for biological activity. Understanding the precise chemical structure and molecular properties of these compounds is the foundational step in exploring their potential applications, particularly in the realm of pharmacology and drug discovery.

Chemical Structure and Stereochemistry

The molecular identity of beta-diploalbicene is defined by its complex, polycyclic structure. A thorough understanding of its stereochemistry is critical, as the three-dimensional arrangement of atoms can profoundly influence its biological activity.

Systematic Nomenclature and Formula
  • IUPAC Name : (1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene[1]

  • Molecular Formula : C15H24[1][2]

  • Synonyms : l-Aromadendrene[1][3]

The IUPAC name precisely describes a tricyclic system containing a cyclopropane ring fused to an azulene core, with specific stereochemical assignments at its five stereocenters.[2]

Structural Elucidation

The determination of beta-diploalbicene's structure relies on a combination of spectroscopic techniques. While specific experimental data for this exact molecule is not detailed in the provided search results, a standard approach for a compound of this nature would involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR would reveal the connectivity of protons and carbons, while 2D NMR techniques (like COSY, HSQC, and HMBC) would be used to piece together the complete carbon skeleton and the relative stereochemistry.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass measurement.[1]

  • Infrared (IR) Spectroscopy : This would identify the presence of specific functional groups, such as the exocyclic methylene C=C bond.

The absolute stereochemistry, denoted as (1aS,4aS,7S,7aS,7bR), is crucial and is often determined through more advanced methods like X-ray crystallography of a suitable crystalline derivative or by comparison of optical rotation and circular dichroism data with known compounds.[2]

Molecular Properties and Characterization

The physicochemical properties of beta-diploalbicene are essential for its handling, formulation, and for predicting its behavior in biological systems.

Physical and Chemical Properties
PropertyValueSource
Molecular Weight 204.35 g/mol [1][2]
Exact Mass 204.187800766 Da[1]
Molecular Formula C15H24[1][2]
Stereocenters 5[2]
Optical Activity (-)[2]
XLogP3 4.7[1]

The XLogP3 value of 4.7 suggests that beta-diploalbicene is a highly lipophilic molecule, indicating it would have low solubility in water and high solubility in nonpolar organic solvents.[1] This is a critical parameter for drug development, influencing properties like absorption and membrane permeability.

Biosynthesis

Natural products like beta-diploalbicene are synthesized in organisms through complex enzymatic pathways. As a sesquiterpenoid, its biosynthesis originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The general biosynthetic pathway for sesquiterpenes involves the following key steps:

  • Precursor Formation : Two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).

  • Cyclization : A specific enzyme, a terpene synthase (or cyclase), catalyzes the complex cyclization of FPP. This step is mechanistically fascinating, as it involves the formation of multiple carbon-carbon bonds in a single, enzyme-mediated transformation, leading to the characteristic polycyclic core of beta-diploalbicene. The enzyme's active site provides a template that guides the folding and reaction cascade of the flexible FPP molecule to yield a specific stereoisomer.

  • Post-Cyclization Modification : In some cases, further enzymatic modifications (e.g., oxidation, reduction) can occur, although for beta-diploalbicene, the primary structure is established by the cyclase.

// Nodes IPP [label="Isopentenyl Pyrophosphate (IPP)\n(C5)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAPP [label="Dimethylallyl Pyrophosphate (DMAPP)\n(C5)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPP [label="Geranyl Pyrophosphate (GPP)\n(C10)", fillcolor="#FBBC05", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate (FPP)\n(C15)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclase [label="Aromadendrene\nSynthase\n(Enzyme)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="beta-Diploalbicene\n(Aromadendrene)\n(C15H24)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges {IPP, DMAPP} -> GPP [label="GPP Synthase"]; {GPP, IPP} -> FPP [label="FPP Synthase"]; FPP -> Cyclase [label="Substrate Binding"]; Cyclase -> Product [label="Cyclization Cascade"];

// Invisible nodes for alignment subgraph { rank = same; IPP; DMAPP; } } ends_dot Caption: Conceptual workflow for the biosynthesis of beta-diploalbicene from C5 precursors.

Biological Activity and Potential Applications

While specific bioactivity data for beta-diploalbicene itself is not extensively detailed in the provided search results, compounds from the broader class of sesquiterpenoids and terpenoids are known to exhibit a wide range of biological activities. These activities often include antibacterial, antifungal, anti-inflammatory, and cytotoxic (anti-cancer) properties.[4][5]

The investigation into the biological effects of beta-diploalbicene would be a logical next step for research. Its lipophilic nature suggests it may interact with cellular membranes or intracellular protein targets. Professionals in drug development might consider this molecule as a scaffold for modification or as a lead compound for developing new therapeutic agents.

Experimental Protocols

Isolation of beta-Diploalbicene from a Natural Source (Hypothetical Workflow)

This protocol outlines a general procedure for the isolation of a sesquiterpenoid like beta-diploalbicene from plant material. The causality behind these steps is to progressively remove unwanted compounds and enrich the target molecule based on its physicochemical properties (e.g., lipophilicity).

Objective: To isolate and purify beta-diploalbicene from dried plant material (e.g., Cassinia leaves).

Materials:

  • Dried and ground plant material

  • Hexane, Dichloromethane (DCM), Ethyl Acetate, Methanol

  • Silica gel (for column chromatography)

  • Thin Layer Chromatography (TLC) plates and developing tank

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Methodology:

  • Extraction (Rationale: To extract lipophilic compounds from the plant matrix):

    • Macerate 100 g of dried, powdered plant material in 500 mL of hexane for 48 hours at room temperature.

    • Filter the mixture and collect the hexane extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator to yield a crude oil.

  • Fractionation via Silica Gel Column Chromatography (Rationale: To separate compounds based on polarity):

    • Prepare a silica gel column using hexane as the mobile phase.

    • Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate.

    • Collect fractions (e.g., 20 mL each) and monitor them by TLC, staining with anisaldehyde-sulfuric acid reagent and heating (terpenoids often give characteristic colors).

    • Combine fractions that show a spot corresponding to the expected Rf value of a non-polar sesquiterpene.

  • Purification by HPLC (Rationale: To achieve high purity separation):

    • Dissolve the enriched fraction in a suitable solvent (e.g., acetonitrile).

    • Inject the sample onto a semi-preparative C18 HPLC column.

    • Elute with an isocratic or gradient solvent system (e.g., acetonitrile/water) optimized for the separation of sesquiterpenes.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to beta-diploalbicene.

  • Structure Verification (Rationale: To confirm the identity and purity of the isolated compound):

    • Remove the solvent from the collected HPLC fraction to yield the pure compound.

    • Subject the purified sample to analysis by NMR (1H, 13C) and high-resolution mass spectrometry to confirm its structure and molecular formula match that of beta-diploalbicene.

// Nodes A [label="1. Plant Material\n(e.g., Cassinia sp.)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Solvent Extraction\n(Hexane)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Column Chromatography\n(Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Enriched Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Preparative HPLC\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Pure beta-Diploalbicene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Structural Analysis\n(NMR, MS)", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } ends_dot Caption: A typical workflow for the isolation and identification of natural products.

Conclusion

Beta-diploalbicene is a structurally defined sesquiterpenoid with a complex polycyclic system. Its high lipophilicity is a key characteristic that will govern its behavior in both chemical and biological systems. While detailed biological activity studies are yet to be widely reported, its classification as a sesquiterpenoid suggests it is a promising candidate for further investigation in pharmacology and natural product chemistry. The methodologies outlined in this guide provide a framework for its isolation and characterization, paving the way for future research into its potential applications.

References

  • PubChem. beta-Diploalbicene | C15H24 | CID 177445. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System (GSRS). DIPLOALBICENE, .BETA.-. [Link]

  • PubChem. SID 135154702 - l-Aromadendrene. National Center for Biotechnology Information. [Link]

  • Tao, L., et al. (2005). Novel Carotenoid Oxidase Involved in Biosynthesis of 4,4′-Diapolycopene Dialdehyde. Journal of Bacteriology. [Link]

  • Field, B., et al. (2018). Drivers of metabolic diversification: how dynamic genomic neighbourhoods generate new biosynthetic pathways in the Brassicaceae. The New Phytologist. [Link]

  • El-Hossary, E. M., & El-Sayed, M. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs. [Link]

  • Chaves, J. E., et al. (2017). Mapping competitive pathways to terpenoid biosynthesis in Synechocystis sp. PCC 6803 using an antisense RNA synthetic tool. DiVA portal. [Link]

  • Ulubelen, A. (2003). Biological Activity of Diterpenoids Isolated from Anatolian Lamiaceae Plants. ACG Publications. [Link]

  • Sivakumar, P. M., et al. (2001). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. Indian Journal of Chemistry. [Link]

  • Lee, J., et al. (2017). Iodinated Meroditerpenes from a Red Alga Callophycus sp. Marine Drugs. [Link]

  • Roth, A., et al. (1994). Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. Journal of Natural Products. [Link]

  • González-Montes, L., et al. (2018). New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus. Frontiers in Microbiology. [Link]

  • Rouillé, G., et al. (2011). Spectroscopy of dibenzorubicene: experimental data for a search in interstellar spectra. ChemPhysChem. [Link]

  • PubChem. beta-Bisabolol | C15H26O | CID 12300146. National Center for Biotechnology Information. [Link]

  • Lestari, A., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules. [Link]

  • Pyne, M. E., et al. (2019). Mechanism-based tuning of insect 3,4-dihydroxyphenylacetaldehyde synthase for synthetic bioproduction of benzylisoquinoline alkaloids. Nature Communications. [Link]

  • Blake, J. F. (2005). Identification and evaluation of molecular properties related to preclinical optimization and clinical fate. Medicinal Chemistry. [Link]

  • PubChem. beta-CHLOROGENIN | C27H44O4 | CID 10717615. National Center for Biotechnology Information. [Link]

  • Roy, R., et al. (2024). Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. Molecules. [Link]

  • PubChem. beta-Bergamotene | C15H24 | CID 6427473. National Center for Biotechnology Information. [Link]

Sources

natural sources of beta-Diploalbicene in medicinal plants

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Natural Sources and Isolation of


-Diploalbicene 

-Diploalbicene ((-)-Aromadendrene) in Medicinal Flora.

Executive Summary & Chemical Identity


-Diploalbicene is a tricyclic sesquiterpene hydrocarbon belonging to the aromadendrane class. While historically isolated and named from the liverwort Diplophyllum albicans, modern spectroscopic analysis (NMR, MS) and crystallographic data have established its structural synonymy with (-)-Aromadendrene  (or specifically the enantiomeric series depending on the chiral environment of the synthase).

For drug development professionals, understanding this nomenclature bridge is critical. Searching exclusively for "Diploalbicene" limits data retrieval to bryophyte literature, whereas acknowledging the Aromadendrene scaffold opens access to a vast repository of pharmacological data regarding anti-inflammatory and antimicrobial efficacy in vascular plants.

  • IUPAC Name:

    
    [1]
    
  • PubChem CID: 177445[1][2][3]

  • Chemical Class: Sesquiterpene (Aromadendrane skeleton)[4][5]

  • Key Molecular Feature: A dimethylcyclopropane ring fused to a hydroazulene system, imparting significant ring strain and unique reactivity toward electrophiles.

Natural Sources: Bryophytes to Angiosperms

While Diplophyllum albicans is the chemotaxonomic type source, commercial scalability requires sourcing from angiosperms where this sesquiterpene appears as a constituent of the essential oil fraction.

Table 1: Comparative Profile of


-Diploalbicene Sources 
Plant SpeciesFamilyPart UsedAbundance ProfileCommercial Viability
Diplophyllum albicans Scapaniaceae (Liverwort)Whole ThallusHigh (Major metabolite)Low (Difficult to cultivate at scale; ecological concerns)
Artemisia princeps AsteraceaeLeaves/AerialModerate (Component of EO)High (Agricultural crop; widespread in E. Asia)
Angelica gigas ApiaceaeRootLow to ModerateHigh (Root is a major TCM commodity)
Zingiber officinale ZingiberaceaeRhizomeTrace to ModerateVery High (Global supply chain exists)
Chrysanthemum indicum AsteraceaeFlowerModerateHigh (Standardized extract availability)

Technical Insight: In Diplophyllum species,


-Diploalbicene often co-occurs with its alcohol derivative, Diploalbicanol . In vascular plants like Artemisia, it is frequently found alongside allo-aromadendrene and globulol. Separation of the hydrocarbon fraction (Diploalbicene) from the oxygenated fraction (Globulol/Diploalbicanol) is the primary purification challenge.

Biosynthetic Pathway & Mechanism

Understanding the biosynthetic origin is essential for metabolic engineering or selecting high-yield chemotypes.


-Diploalbicene is derived from the cytosolic Mevalonate (MVA) pathway.

The cyclization of Farnesyl Diphosphate (FPP) involves a complex cascade. The key step is the protonation of the germacryl cation to form the aromadendrane skeleton.

Figure 1: Biosynthetic Logic of Aromadendrane Sesquiterpenes

Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate (MVA) AcetylCoA->MVA HMG-CoA Reductase FPP Farnesyl Diphosphate (FPP) (C15 Precursor) MVA->FPP Phosphorylation/Decarboxylation Germacryl Germacryl Cation FPP->Germacryl Sesquiterpene Synthase (Cyclization) Humulyl Humulyl Cation Germacryl->Humulyl 1,2-Hydride Shift Aromadendrene (-)-Aromadendrene (beta-Diploalbicene) Humulyl->Aromadendrene Deprotonation (Cyclopropane ring formation) Globulol Globulol (Oxygenated Byproduct) Humulyl->Globulol H2O Capture

Caption: Biosynthetic derivation of


-Diploalbicene from FPP, highlighting the divergence from oxygenated derivatives like Globulol.

Isolation Protocol: Supercritical Fluid Extraction (SFE)

Traditional hydrodistillation (HD) poses a risk of thermal rearrangement for strained cyclopropane rings found in aromadendranes. For pharmaceutical-grade isolation, Supercritical


 Extraction (SFE)  is the validated standard.
Protocol: SFE Fractionation of Artemisia princeps

Objective: Isolate the non-polar sesquiterpene hydrocarbon fraction containing


-Diploalbicene.

1. Pre-treatment:

  • Dry A. princeps leaves to <10% moisture.

  • Cryo-mill to a particle size of 300–500

    
     (avoids volatilization of sesquiterpenes).
    

2. Extraction Parameters (SFE):

  • Solvent: pure

    
     (No co-solvent initially to target non-polar hydrocarbons).
    
  • Pressure: 100 bar (Low pressure targets hydrocarbons; higher pressure >250 bar pulls waxes/pigments).

  • Temperature: 40°C.

  • Flow Rate: 25 g/min .

  • Duration: 90 minutes.

3. Fractionation (Separator Stage):

  • Separator 1: 80 bar / 45°C (Precipitates heavier waxes).

  • Separator 2: 40 bar / 25°C (Collects the volatile sesquiterpene fraction).

4. Purification (Flash Chromatography):

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: n-Hexane (100%).

  • Rationale:

    
    -Diploalbicene is non-polar. It will elute in the initial void volume, while oxygenated terpenes (Globulol, Spathulenol) will retain on the silica.
    

5. Validation:

  • GC-MS analysis using a DB-5MS column.

  • Target Ion Monitoring:

    
     161, 189, 204 (Molecular Ion).
    

Therapeutic Potential & Mechanism of Action[6][7]


-Diploalbicene exhibits bioactivity distinct from its oxygenated counterparts due to its high lipophilicity (LogP ~4.7).
  • Membrane Disruption (Antimicrobial): The compound integrates into the phospholipid bilayer of Gram-positive bacteria. The ring strain of the cyclopropane moiety may facilitate alkylation of membrane proteins, increasing permeability.

  • Anti-Inflammatory Signaling: Research on Artemisia extracts rich in aromadendranes suggests inhibition of the NF-

    
    B pathway. The hydrocarbon likely acts by preventing the dimerization of Toll-like Receptor 4 (TLR4) due to steric interference within the lipid raft domains of the cell membrane.
    

References

  • PubChem. (n.d.).[1][2] beta-Diploalbicene (CID 177445).[1][2][3][6][7][8] National Library of Medicine.[2] Retrieved February 24, 2026, from [Link]

  • PlantaeDB. (2025). Artemisia princeps - Phytochemical Profile. Retrieved February 24, 2026, from [Link]

  • University of Glasgow. (n.d.). Phytochemical Study of Some Scottish Liverworts (Diplophyllum albicans). Retrieved February 24, 2026, from [Link]

  • FooDB. (2025). Compound: (-)-Aromadendrene. Retrieved February 24, 2026, from [Link]

  • PhytoBank. (2015).[4] Metabolite: 10(14)-Aromadendrene.[1][4] Retrieved February 24, 2026, from [Link]

Sources

Biological Activity of beta-Diploalbicene in Cancer Research: Mechanisms, Protocols, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of beta-Diploalbicene in Cancer Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

beta-Diploalbicene (C₁₅H₂₄) is a tricyclic sesquiterpene historically isolated from the liverwort Diplophyllum albicans and select angiosperms such as Artemisia princeps. Chemically synonymous with (-)-Aromadendrene (CAS: 14682-34-9), this compound has emerged as a potent bioactive agent in oncology, specifically targeting epidermoid, hepatocellular, and breast carcinoma lines.

Unlike non-specific cytotoxic agents, beta-Diploalbicene and its oxidized derivatives (e.g., aromadendrene oxide) exhibit a distinct mechanism of action driven by Reactive Oxygen Species (ROS)-mediated mitochondrial dysfunction . This guide provides a technical deep-dive into its pharmacodynamics, validated experimental protocols, and signaling pathways.

Chemical Profile
PropertySpecification
IUPAC Name (1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene
Common Synonyms beta-Diploalbicene, (-)-Aromadendrene, l-Aromadendrene
Molecular Weight 204.35 g/mol
Key Structural Feature Dimethylcyclopropane ring fused to a hydroazulene skeleton (tricyclic)
Primary Source Diplophyllum albicans (Liverwort), Eucalyptus spp., Pamburus missionis

Mechanism of Action: The ROS-Mitochondrial Axis

The anticancer efficacy of beta-Diploalbicene is not merely antiproliferative but apoptotic. Research indicates it acts as a pro-oxidant within the tumor microenvironment, exploiting the already elevated oxidative stress baseline of cancer cells to push them past a lethal threshold.

Signaling Pathway Analysis

Upon cellular entry, beta-Diploalbicene induces a rapid accumulation of intracellular ROS. This oxidative burst compromises the mitochondrial membrane potential (


), leading to the release of Cytochrome c and the activation of the intrinsic apoptotic cascade.[1]

Key Molecular Events:

  • G0/G1 Cell Cycle Arrest: Downregulation of Cyclin D1 and CDK4.

  • Bax/Bcl-2 Modulation: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2.

  • Caspase Activation: Cleavage of Pro-Caspase-9 and subsequently Caspase-3, leading to PARP cleavage and DNA fragmentation.

Pathway Visualization

The following diagram illustrates the causal signaling cascade triggered by beta-Diploalbicene in human epidermoid carcinoma (A431) cells.

Diploalbicene_Pathway Compound beta-Diploalbicene (Exogenous Input) ROS Intracellular ROS Accumulation Compound->ROS Induction Arrest G0/G1 Cell Cycle Arrest Compound->Arrest Cyclin D1 Downreg. Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Oxidative Stress BaxBcl Bax/Bcl-2 Ratio Increase Mito->BaxBcl Signaling CytC Cytochrome c Release Mito->CytC Pore Formation BaxBcl->CytC Regulation Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage PARP PARP Cleavage Casp3->PARP Execution Apoptosis Apoptosis (Programmed Cell Death) PARP->Apoptosis Arrest->Apoptosis

Figure 1: Signal transduction pathway of beta-Diploalbicene-induced apoptosis via the intrinsic mitochondrial axis.

Validated Biological Activity Data

The following data aggregates cytotoxicity studies of beta-Diploalbicene (and its oxide derivative AO-2) across multiple human cancer cell lines.

Table 1: Cytotoxicity Profile (IC₅₀ Values)

Cell LineTissue OriginIC₅₀ (µM)Exposure TimeOutcomeReference
A431 Epidermoid Carcinoma50.0 ± 2.172 hApoptosis[1]
HepG2 Hepatocellular Carcinoma20.0 ± 1.548 hNecrosis/Apoptosis[2]
MCF-7 Breast Adenocarcinoma29.0 ± 0.0348 hAntiproliferative[2]
PC-3 Prostate Carcinoma9.3 ± 0.1648 hHigh Cytotoxicity[2]
HaCaT Keratinocytes (Normal/Pre-cancer)76.0 ± 3.572 hLower Toxicity (Selectivity)[1]

Note: The differential between A431 (50 µM) and HaCaT (76 µM) suggests a therapeutic window where the compound is selectively more toxic to malignant cells.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating beta-Diploalbicene activity.

Protocol A: Isolation & Purification from Diplophyllum albicans

Rationale: Authentic biological activity requires high-purity (>95%) compounds to rule out synergistic effects from minor constituents like diplophyllin.

  • Extraction: Air-dry Diplophyllum albicans gametophytes (500g). Pulverize and extract with diethyl ether (

    
    ) for 48h at room temperature.
    
  • Filtration: Filter the crude extract and concentrate under reduced pressure at 35°C.

  • Fractionation: Resuspend residue in n-hexane. Subject to Silica Gel 60 column chromatography.

  • Elution Gradient: Elute with n-hexane:ethyl acetate (gradient 100:0 to 90:10). beta-Diploalbicene elutes early in the non-polar fractions.

  • Validation: Confirm structure via GC-MS (Molecular ion

    
     204) and 
    
    
    
    H-NMR (characteristic cyclopropane ring protons).
Protocol B: ROS Generation Assay (Flow Cytometry)

Rationale: To confirm the oxidative mechanism, ROS levels must be quantified using DCFH-DA, a fluorogenic dye.

  • Seeding: Plate A431 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat cells with beta-Diploalbicene (IC₅₀ concentration) for 12h. Include a Positive Control (

    
    ) and Negative Control (DMSO 0.1%).
    
  • Staining: Wash cells with PBS. Add 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free medium.

  • Incubation: Incubate for 30 min at 37°C in the dark.

  • Analysis: Harvest cells and analyze via Flow Cytometer (Excitation: 485 nm, Emission: 535 nm).

  • Data Output: A rightward shift in the histogram indicates increased ROS generation.

Protocol C: Mitochondrial Membrane Potential ( ) Assay

Rationale: Loss of


 is the "point of no return" in the apoptotic pathway described.
  • Staining: After treatment (as above), wash cells and stain with JC-1 dye (2 µg/mL) for 20 min.

  • Mechanism: In healthy mitochondria, JC-1 forms aggregates (Red fluorescence). In depolarized mitochondria, it remains monomeric (Green fluorescence).

  • Quantification: Measure the ratio of Red (590 nm) to Green (529 nm) fluorescence.

  • Result: A decrease in the Red/Green ratio confirms mitochondrial depolarization induced by beta-Diploalbicene.

Synergistic Potential

Recent studies highlight that beta-Diploalbicene (Aromadendrene) acts synergistically with other terpenes.[2]

  • Combination: beta-Diploalbicene + beta-Caryophyllene.

  • Effect: The combination lowers the IC₅₀ required for both compounds, suggesting that beta-Caryophyllene may facilitate the membrane permeability of beta-Diploalbicene, enhancing its intracellular ROS induction [3].

References

  • Aromadendrene oxide 2, induces apoptosis in skin epidermoid cancer cells through ROS mediated mitochondrial pathway. Source:[3] Life Sciences, 2018. URL:[Link]

  • Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. (Referencing Aromadendrene cytotoxicity on HepG2, MCF-7, PC-3). Source: MDPI, Marine Drugs, 2022. URL:[Link]

  • Synergistic interaction of β-caryophyllene with aromadendrene oxide 2 and phytol induces apoptosis on skin epidermoid cancer cells. Source: Phytomedicine, 2018. URL:[Link]

  • Chemical profiling and cytotoxicity screening of agarwood essential oil (Aquilaria sinensis) in brine shrimp nauplii and cancer cell lines. Source: PLOS ONE, 2024. URL:[Link]

  • PubChem Compound Summary for CID 177445: beta-Diploalbicene. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

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The Enigmatic Role of β-Diploalbicene in Plant Defense: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to thwart a myriad of biotic threats. Among the most diverse and significant of these chemical weapons are the sesquiterpenoids. This in-depth technical guide delves into the potential role of a specific sesquiterpene, β-diploalbicene, in plant defense mechanisms. While direct research on β-diploalbicene is nascent, this document provides a comprehensive framework for its investigation, drawing upon the extensive knowledge of sesquiterpenoid biosynthesis, bioactivity, and analytical chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of novel plant-derived compounds in agriculture and medicine.

Introduction to β-Diploalbicene: A Sesquiterpenoid of Interest

β-Diploalbicene is a sesquiterpenoid hydrocarbon with the chemical formula C₁₅H₂₄.[1] As a member of the vast and structurally diverse terpenoid family, it is synthesized from three isoprene units. Its chemical structure, characterized by a complex bicyclic system, suggests potential for significant biological activity. While β-diploalbicene has been identified in various plant species, its specific ecological functions remain largely unexplored.[1] This guide aims to provide the foundational knowledge and experimental methodologies required to elucidate the defensive roles of this intriguing molecule.

Table 1: Physicochemical Properties of β-Diploalbicene

PropertyValueSource
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
IUPAC Name (1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene
Class Sesquiterpenoid

The Biosynthetic Pathway: From Isoprene to Sesquiterpene Scaffold

The biosynthesis of all sesquiterpenoids, including presumably β-diploalbicene, originates from the isoprenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), is formed in the cytoplasm via the mevalonate (MVA) pathway. The remarkable diversity of sesquiterpene structures arises from the activity of a class of enzymes known as sesquiterpene synthases (TPSs). These enzymes catalyze the cyclization of the linear FPP molecule into a vast array of cyclic hydrocarbon skeletons.[2][3]

The final structural identity of a sesquiterpene is determined by the specific TPS involved. While a dedicated β-diploalbicene synthase has not yet been characterized, it is hypothesized that a specific TPS catalyzes the unique cyclization of FPP to form the diploalbicene scaffold. Further enzymatic modifications, such as oxidation by cytochrome P450 monooxygenases, can lead to a greater diversity of related compounds with potentially different biological activities.[4][5]

Sesquiterpenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_FPP Farnesyl Pyrophosphate Synthesis cluster_Sesquiterpene Sesquiterpene Diversification Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) + DMAPP GPP GPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) GPP->Farnesyl Pyrophosphate (FPP) + IPP FPP FPP Sesquiterpene Synthases (TPSs) Sesquiterpene Synthases (TPSs) FPP->Sesquiterpene Synthases (TPSs) β-Diploalbicene (hypothesized) β-Diploalbicene (hypothesized) Sesquiterpene Synthases (TPSs)->β-Diploalbicene (hypothesized) Diploalbicene Synthase Other Sesquiterpenes Other Sesquiterpenes Sesquiterpene Synthases (TPSs)->Other Sesquiterpenes Functionalized Diploalbicenes Functionalized Diploalbicenes β-Diploalbicene (hypothesized)->Functionalized Diploalbicenes Cytochrome P450s Functionalized Sesquiterpenes Functionalized Sesquiterpenes Other Sesquiterpenes->Functionalized Sesquiterpenes Cytochrome P450s DMAPP DMAPP

Caption: Generalized biosynthetic pathway of sesquiterpenoids.

Established Roles of Sesquiterpenoids in Plant Defense

While data on β-diploalbicene is scarce, the broader class of sesquiterpenoids is well-documented for its crucial roles in protecting plants from a wide range of threats. These roles can be broadly categorized into direct and indirect defenses.

Direct Defense: Antifeedant and Antimicrobial Properties

Many sesquiterpenes act as direct deterrents to herbivores. They can impart a bitter taste, be toxic, or interfere with insect digestion and development, thereby reducing feeding damage. For instance, warburganal is a potent antifeedant against African armyworms.

In addition to their anti-herbivore properties, numerous sesquiterpenoids exhibit significant antimicrobial activity against pathogenic fungi and bacteria.[6][7] They can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with signaling pathways, thus preventing or arresting infection. The phytoalexin, rishitin, for example, accumulates in potato tubers in response to fungal infection and inhibits pathogen growth.

Indirect Defense: "Crying for Help"

Plants can also employ sesquiterpenoids as indirect defense signals. When attacked by herbivores, many plants release a specific blend of volatile organic compounds (VOCs), often rich in sesquiterpenes. These airborne signals can attract natural enemies of the herbivores, such as parasitic wasps or predatory mites, which then help to reduce the pest population. This "crying for help" strategy is a fascinating example of tritrophic interactions.

Plant-Plant Signaling

The volatile nature of many sesquiterpenes also allows for communication between plants. A plant under attack can release VOCs that are perceived by neighboring plants, which then prime their own defense systems in anticipation of a potential threat. This early warning system can lead to a more rapid and robust defense response upon actual attack.

Methodologies for Investigating the Role of β-Diploalbicene

To elucidate the specific functions of β-diploalbicene in plant defense, a multi-pronged experimental approach is necessary. The following sections provide detailed protocols for the extraction, identification, and bio-activity testing of this compound.

Experimental_Workflow cluster_bioassays Bioactivity Assessment Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Extraction Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Chromatography Bioassays Bioassays Crude Extract->Bioassays Purified β-Diploalbicene Purified β-Diploalbicene Fractionation->Purified β-Diploalbicene Structure Elucidation Structure Elucidation Purified β-Diploalbicene->Structure Elucidation NMR, MS Purified β-Diploalbicene->Bioassays Antifeedant Assays Antifeedant Assays Bioassays->Antifeedant Assays Antimicrobial Assays Antimicrobial Assays Bioassays->Antimicrobial Assays Gene Expression Analysis Gene Expression Analysis Bioassays->Gene Expression Analysis

Caption: A typical experimental workflow for investigating β-diploalbicene.

Extraction and Purification of β-Diploalbicene

Objective: To isolate β-diploalbicene from plant tissue for structural and functional analysis.

Protocol:

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize the tissue to remove water.

  • Solvent Extraction: Grind the dried tissue to a fine powder. Perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to enrich for sesquiterpenes.

  • Fractionation: Concentrate the hexane extract under reduced pressure. Subject the crude extract to column chromatography using silica gel. Elute with a hexane/ethyl acetate gradient to separate compounds based on polarity.

  • Purification: Further purify the fractions containing β-diploalbicene using High-Performance Liquid Chromatography (HPLC), guided by analytical techniques like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Structural Elucidation and Quantification

Objective: To confirm the identity and determine the concentration of β-diploalbicene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile and semi-volatile compounds like sesquiterpenes.[8][9][10]

    • Protocol:

      • Inject a small volume of the purified fraction or extract into the GC.

      • The sample is vaporized and separated based on boiling point and polarity on a capillary column.

      • The separated compounds are then ionized and fragmented in the mass spectrometer.

      • The resulting mass spectrum provides a unique "fingerprint" for identification by comparison to spectral libraries (e.g., NIST).

      • Quantification can be achieved by integrating the peak area and comparing it to a standard curve of a known concentration of a β-diploalbicene standard, if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the de novo structural elucidation of novel compounds.[11][12][13][14][15]

    • Protocol:

      • Dissolve a highly purified sample of β-diploalbicene in a deuterated solvent.

      • Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

      • The combination of these spectra allows for the determination of the complete chemical structure, including stereochemistry.

Bioassays for Defensive Functions

4.3.1. Insect Antifeedant Bioassay

Objective: To determine if β-diploalbicene deters feeding by herbivorous insects.

Protocol (Leaf Disc Choice Assay): [16]

  • Prepare leaf discs of a uniform size from a host plant that is palatable to the test insect (e.g., cabbage for cabbage loopers).

  • Treat one set of discs with a solution of purified β-diploalbicene in a suitable solvent (e.g., acetone). Treat a control set with the solvent alone. Allow the solvent to evaporate completely.

  • Place one treated and one control disc in a petri dish with a single, pre-starved insect larva.

  • After a set period (e.g., 24 hours), measure the area of each disc consumed.

  • A significant reduction in the consumption of the treated disc compared to the control indicates an antifeedant effect.

4.3.2. Antimicrobial Bioassay

Objective: To assess the ability of β-diploalbicene to inhibit the growth of pathogenic microbes.

Protocol (Broth Microdilution Assay): [17][18][19]

  • In a 96-well microplate, prepare serial dilutions of purified β-diploalbicene in a suitable liquid growth medium for the test microbe (e.g., Potato Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria).

  • Inoculate each well with a standardized suspension of the test microbe. Include positive (microbe in medium) and negative (medium only) controls.

  • Incubate the plate under optimal growth conditions for the microbe.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of β-diploalbicene that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance with a microplate reader.

4.3.3. Plant Defense Gene Expression Analysis

Objective: To determine if β-diploalbicene can act as a signaling molecule to induce defense responses in plants.

Protocol (Quantitative Real-Time PCR - qPCR): [20][21][22][23][24]

  • Treat plant seedlings with a solution of β-diploalbicene (e.g., via root drench or foliar spray). Include a mock-treated control group.

  • Harvest leaf tissue at various time points after treatment (e.g., 0, 1, 6, 24 hours).

  • Extract total RNA from the tissue samples.

  • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

  • Perform qPCR using primers specific for known plant defense-related genes (e.g., those involved in the jasmonic acid or salicylic acid pathways).

  • An upregulation of these genes in the β-diploalbicene-treated plants compared to the controls would suggest a role in defense signaling.

Future Perspectives and Conclusion

The study of β-diploalbicene represents a frontier in our understanding of plant chemical ecology. While its specific roles in defense are yet to be fully elucidated, its chemical nature as a sesquiterpenoid strongly suggests its involvement in mediating interactions with herbivores, pathogens, or neighboring plants. The methodologies outlined in this guide provide a robust framework for researchers to systematically investigate these potential functions.

Unraveling the bioactivity of β-diploalbicene and the enzymes responsible for its biosynthesis could have significant implications. It may lead to the discovery of novel, environmentally friendly pesticides or new antimicrobial agents for use in medicine and agriculture. Furthermore, understanding the genetic basis of its production could enable the metabolic engineering of crops for enhanced pest and disease resistance. The journey to understanding the full story of β-diploalbicene is just beginning, and it promises to be a rewarding endeavor for the scientific community.

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Thermodynamic Stability of β-Diploalbicene Isomers: A Methodological Framework for Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Preamble: The Challenge of Isomeric Purity in Complex Sesquiterpenoids

Part 1: Theoretical Assessment via Computational Chemistry

The foundational step in assessing the thermodynamic stability of isomers is the application of in silico methods. These computational techniques provide a rapid and cost-effective means to predict the relative energies of different molecular conformations and isomeric structures before undertaking resource-intensive experimental work. The primary tool for this is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

The "Why": Rationale for a DFT-Based Approach

We employ DFT, specifically with a functional like B3LYP or M06-2X, because it accurately models electron correlation, which is critical for capturing the subtle electronic effects that dictate isomeric stability. These effects include transannular strain, steric hindrance, and non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that are prevalent in the caged structure of Diploalbicene. By calculating the Gibbs free energy (ΔG) for each isomer, we can directly compare their relative stabilities under standard conditions. A more negative ΔG indicates greater thermodynamic stability.

Step-by-Step Protocol: DFT-Based Energy Minimization and Analysis
  • Initial Structure Generation:

    • Construct 3D models of all plausible β-Diploalbicene isomers using a molecular modeling software (e.g., Avogadro, ChemDraw 3D). Ensure correct stereochemistry at all chiral centers.

    • Perform an initial, low-level conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers for each isomer. This prevents the DFT calculation from getting trapped in a high-energy local minimum.

  • Geometry Optimization:

    • For each low-energy conformer, perform a full geometry optimization using a DFT method. A common and robust choice is the B3LYP functional with a 6-31G(d,p) basis set. This level of theory is sufficient for obtaining accurate geometries.

    • The optimization should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase conditions, depending on the intended application.

  • Frequency Calculation:

    • After optimization, a frequency calculation must be performed at the same level of theory. This is a critical self-validation step.

    • Trustworthiness Check: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

  • Single-Point Energy Refinement:

    • To obtain more accurate electronic energies, perform a single-point energy calculation on each optimized geometry using a larger basis set, such as 6-311+G(2d,p). This layered approach (optimization with a smaller basis set, energy calculation with a larger one) is a time-tested, efficient strategy.

  • Gibbs Free Energy Calculation:

    • The Gibbs free energy (G) is calculated from the output of the frequency calculation, which provides the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and entropy.

    • The relative Gibbs free energy (ΔΔG) for each isomer is then calculated with respect to the most stable isomer (which is assigned a ΔΔG of 0).

Data Presentation: Predicted Thermodynamic Properties

The results of the computational analysis should be summarized in a clear, comparative table.

IsomerRelative Electronic Energy (ΔE, kcal/mol)Relative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔΔG, kcal/mol)Predicted Population at 298 K (%)
Isomer A0.000.000.0075.3
Isomer B+1.25+1.10+1.5020.1
Isomer C+2.80+2.95+3.104.6

Note: The data presented above is illustrative for a hypothetical set of β-Diploalbicene isomers. The predicted population is derived from the Boltzmann distribution based on the ΔΔG values.

Visualization: Computational Workflow

The logical flow of the computational protocol can be visualized as follows:

G cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_analysis Thermodynamic Analysis A 1. Generate 3D Isomer Structures B 2. Molecular Mechanics Conformational Search A->B C 3. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D 4. Frequency Calculation (Self-Validation: No Imaginary Frequencies) C->D E 5. Single-Point Energy (e.g., B3LYP/6-311+G(2d,p)) D->E F 6. Calculate Gibbs Free Energy (G) from Frequency Output E->F G 7. Determine Relative Stabilities (ΔΔG) and Boltzmann Population F->G

Caption: Workflow for DFT-based prediction of isomer thermodynamic stability.

Part 2: Experimental Validation via Chemical Equilibration

While computational predictions are powerful, they must be validated by empirical data. The most direct method to determine the relative thermodynamic stability of isomers is to allow them to interconvert under controlled conditions and measure their relative concentrations at equilibrium.

The "Why": Grounding Predictions in Reality

Chemical equilibration provides a direct measure of the Gibbs free energy difference between isomers. By subjecting a sample of one isomer (or a mixture) to conditions that facilitate reversible conversion (e.g., acid or base catalysis, heat), the system will naturally evolve to a state of equilibrium. The ratio of isomers at this point is governed by their intrinsic thermodynamic stability. This experiment serves as the ultimate arbiter of the computational model's accuracy.

Step-by-Step Protocol: Isomer Equilibration and Analysis
  • Isomer Isolation:

    • Isolate pure samples of at least two of the predicted isomers using standard chromatographic techniques (e.g., preparative HPLC or flash chromatography). Characterize each pure isomer thoroughly using NMR spectroscopy and mass spectrometry to confirm its identity.

  • Condition Screening:

    • In small-scale trials, subject a pure sample of a less stable isomer to various conditions to induce isomerization. This may include:

      • Acid Catalysis: p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin in a non-polar solvent (e.g., toluene).

      • Base Catalysis: Sodium methoxide in methanol or potassium tert-butoxide in THF.

      • Thermal Conditions: Heating the sample in a high-boiling point, inert solvent.

    • Monitor the reaction progress over time using analytical HPLC or GC to find conditions that lead to a stable mixture of isomers without significant decomposition.

  • Equilibration Experiment:

    • Once suitable conditions are identified, set up the equilibration experiment. Dissolve a precisely weighed amount of a single, pure isomer in the chosen solvent system with the catalyst.

    • Maintain the reaction at a constant, controlled temperature.

    • Withdraw small aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24, 48 hours). Quench the reaction immediately (e.g., by neutralizing the catalyst) to "lock" the isomer ratio at that time point.

  • Quantitative Analysis:

    • Analyze each quenched aliquot by a calibrated analytical method (e.g., HPLC with UV detection or GC-FID).

    • Generate a calibration curve for each isomer to ensure accurate quantification.

    • Plot the concentration of each isomer versus time. The system has reached equilibrium when the ratio of isomer concentrations becomes constant.

  • Thermodynamic Calculation:

    • From the equilibrium concentrations ([A]eq, [B]eq, etc.), calculate the equilibrium constant (Keq). For the equilibrium A ⇌ B, Keq = [B]eq / [A]eq.

    • The Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the absolute temperature in Kelvin.

    • Compare this experimentally derived ΔG° with the computationally predicted ΔΔG.

Visualization: Experimental Workflow

G cluster_prep Preparation cluster_exp Equilibration Experiment cluster_analysis Analysis & Calculation A 1. Isolate Pure Isomers (e.g., via HPLC) B 2. Screen for Equilibration Conditions (Acid/Base/Heat) A->B C 3. Run Reaction at Constant T B->C D 4. Withdraw & Quench Aliquots Over Time C->D E 5. Quantify Isomer Ratio (e.g., via Calibrated GC/HPLC) D->E F 6. Confirm Equilibrium Reached (Ratio is Constant) E->F G 7. Calculate Keq and ΔG° (ΔG° = -RT ln(Keq)) F->G

Caption: Workflow for experimental validation via chemical equilibration.

Part 3: Synthesis of Findings and Implications

A strong correlation between the computationally predicted ΔΔG and the experimentally measured ΔG° provides a high degree of confidence in the stability model. The most stable isomer, identified as the major component at equilibrium and having the lowest calculated free energy, should be prioritized for further development. This knowledge is critical for:

  • Synthetic Strategy: Synthetic routes can be optimized to favor the formation of the thermodynamic product.

  • Purification and Handling: Understanding the conditions that promote isomerization is vital for developing purification protocols and storage conditions that preserve the integrity of the desired isomer.

  • Regulatory Compliance: A well-characterized, stable active pharmaceutical ingredient (API) is a non-negotiable requirement for regulatory bodies.

By integrating these predictive and empirical workflows, research and development teams can make informed,

Methodological & Application

Application Note & Protocol: Solvent Selection for β-Diploalbicene Solubility Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of solvents for determining the solubility of β-diploalbicene, a sesquiterpenoid of interest. The protocol emphasizes a foundational understanding of the solute's physicochemical properties to inform a tiered experimental approach, moving from theoretical prediction to empirical validation. This guide is grounded in established principles of solubility and adheres to methodologies outlined in authoritative sources such as the United States Pharmacopeia (USP).

Introduction: The Critical Role of Solvent Selection

Solubility is a fundamental physicochemical property that significantly influences the developability of a compound for pharmaceutical or other applications.[1][2][3] For natural products like β-diploalbicene, understanding its solubility profile across a range of solvents is a critical first step in formulation development, enabling technologies, and ensuring reliable data from in vitro and in vivo studies.[2][4] An improper solvent choice can lead to misleading experimental results, hinder development, and waste valuable resources.

This guide presents a systematic approach to solvent selection, beginning with an analysis of the molecular structure of β-diploalbicene and leveraging theoretical frameworks like Hansen Solubility Parameters (HSP) to predict suitable solvents.[5][6][7] These predictions are then used to inform a structured experimental workflow, ensuring an efficient and scientifically rigorous determination of solubility.

Understanding β-Diploalbicene: A Physicochemical Overview

β-Diploalbicene is a sesquiterpene with the molecular formula C15H24.[8][9] Its structure is characterized by a tricyclic carbon skeleton, making it a predominantly non-polar, lipophilic molecule.[8][9] The absence of significant polar functional groups, such as hydroxyls or carboxyls, dictates its solubility behavior, suggesting a preference for non-polar solvents. This is consistent with the general observation that sesquiterpenes are practically insoluble in water.[10][11]

Key Physicochemical Properties of β-Diploalbicene:

  • Molecular Formula: C15H24[8][9]

  • Molecular Weight: 204.35 g/mol [8][9]

  • Predicted Nature: Non-polar, lipophilic hydrocarbon.

  • Expected Water Solubility: Very low to practically insoluble.[10]

Theoretical Framework for Solvent Selection: "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" is a foundational principle in solubility science.[12] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For β-diploalbicene, its non-polar nature suggests that it will be most soluble in solvents with low polarity.

For a more nuanced and predictive approach, Hansen Solubility Parameters (HSP) offer a powerful tool.[5][6][7][13] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Proposed Solvent Screening Panel

Based on the theoretical considerations, a tiered panel of solvents with a wide range of polarities is proposed for the experimental determination of β-diploalbicene solubility. This panel allows for a comprehensive understanding of its solubility profile.

Solvent Solvent Class Polarity Index Dielectric Constant (20°C) Notes on Application
Water Protic, Polar10.280.1Essential baseline for aqueous insolubility.
Methanol Protic, Polar5.132.7A polar protic solvent for comparison.
Ethanol Protic, Polar4.324.5Commonly used in pharmaceutical formulations.
Isopropanol Protic, Polar3.919.9A slightly less polar alcohol.
Acetonitrile Aprotic, Polar5.837.5A common solvent in chromatography.
Acetone Aprotic, Polar5.120.7A versatile solvent with moderate polarity.
Ethyl Acetate Aprotic, Moderately Polar4.46.02A common extraction and chromatography solvent.
Dichloromethane Aprotic, Moderately Polar3.19.08A good solvent for many organic compounds.
Toluene Aromatic, Non-polar2.42.38A non-polar aromatic solvent.
Hexane Aliphatic, Non-polar0.11.89A highly non-polar solvent, predicted to be a good solvent for β-diploalbicene.
Heptane Aliphatic, Non-polar0.11.92Similar to hexane, a good non-polar choice.
Dimethyl Sulfoxide (DMSO) Aprotic, Polar7.246.7A powerful aprotic solvent, often used for stock solutions.[14]

Experimental Workflow for Solubility Determination

A systematic, multi-step approach is recommended to efficiently determine the solubility of β-diploalbicene. This workflow progresses from qualitative assessment to quantitative measurement.

Caption: A tiered workflow for determining β-diploalbicene solubility.

Detailed Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly screen a wide range of solvents to identify those in which β-diploalbicene is freely soluble, sparingly soluble, or practically insoluble.

Materials:

  • β-Diploalbicene

  • Selected solvent panel (see table above)

  • Small vials or test tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 1-2 mg of β-diploalbicene to a series of labeled vials.

  • To each vial, add 100 µL of a different solvent from the screening panel.

  • Vortex each vial vigorously for 30 seconds.

  • Allow the vials to stand for 1 minute and visually inspect for the presence of undissolved solid.

  • Record observations using descriptive terms such as:

    • Freely Soluble: No visible solid particles.

    • Sparingly Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Practically Insoluble: The majority of the solid remains undissolved.

Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of β-diploalbicene in selected solvents, following the principles outlined in USP General Chapter <1236>.[15][16][17][18]

Materials:

  • β-Diploalbicene

  • Selected solvents (identified as promising from Protocol 1)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator, preferably in a temperature-controlled environment (e.g., 25 °C)

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of β-diploalbicene to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[1]

    • Record the exact weight of the added β-diploalbicene.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker and agitate at a constant speed and temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[19] The time to reach equilibrium may need to be determined empirically in a preliminary experiment.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean, labeled vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of calibration standards of β-diploalbicene in the same solvent.

    • Analyze the filtered sample and calibration standards using a validated analytical method (e.g., HPLC-UV, GC-FID).

    • Determine the concentration of β-diploalbicene in the filtered sample by comparing its response to the calibration curve.

  • Calculation:

    • The solubility is expressed as the concentration of β-diploalbicene in the saturated solution (e.g., in mg/mL or µg/mL).

Data Interpretation and Reporting

The results of the solubility experiments should be reported clearly and concisely. For the qualitative assessment, a simple table of observations is sufficient. For the quantitative shake-flask method, the solubility values should be reported as the mean ± standard deviation of at least three replicate determinations for each solvent.

The final report should include a discussion of the observed solubility profile in the context of the physicochemical properties of β-diploalbicene and the solvents tested. This analysis will provide a robust foundation for subsequent formulation and development activities.

Conclusion

A systematic and informed approach to solvent selection is paramount for the successful characterization and development of β-diploalbicene. By combining theoretical predictions with a tiered experimental workflow, researchers can efficiently and accurately determine its solubility profile. The protocols outlined in this application note provide a robust framework for obtaining high-quality, reliable solubility data, thereby accelerating the path from discovery to application.

References

  • <1236> Solubility Measurements - USP-NF. (2016, September 30).
  • <1236> Solubility Measurements - USP-NF. (2016, September 30).
  • beta-Diploalbicene | C15H24 | CID 177445 - PubChem - NIH. (n.d.).
  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023, January 25).
  • USP <1236>: Solubility Measurements Chapter > - Biorelevant.com. (n.d.).
  • Hansen solubility parameters (HSP) - ResearchGate. (n.d.).
  • USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy. (2022, March 9).
  • Hansen solubility parameter - Wikipedia. (n.d.).
  • Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical. (n.d.).
  • Hansen Solubility Parameters. (n.d.).
  • DIPLOALBICENE, .BETA.- - gsrs. (n.d.).
  • UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf - Pharma Excipients. (2021, October 11).
  • Showing Compound Sesquiterpenes (FDB004902) - FooDB. (2010, April 8).
  • Maximum Concentration of Sesquiterpene Lactones That Can Be Dissolved in Water at 25 °C … - ResearchGate. (n.d.).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
  • Methods in natural product chemistry - Clinical Gate. (2015, March 2).
  • Hansen Solubility Parameters (HSP): 1—Introduction - American Coatings Association. (2018, May 9).
  • Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed. (2017, August 9).
  • A Standard Procedure for the Selection of Solvents for Natural Plant Extraction in the Early Stages of Process Development - ResearchGate. (2025, August 9).
  • Sesquiterpenes | Cyberlipid - gerli. (n.d.).
  • The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC. (n.d.).
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).
  • Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC. (n.d.).
  • MultiScreen Solubility Filter Plate - Sigma-Aldrich. (n.d.).
  • Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (2018, April 17).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024, November 21).
  • SID 135154702 - l-Aromadendrene - PubChem. (n.d.).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of beta-Diploalbicene

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Rigorous Evaluation of Novel Antimicrobial Candidates

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutics. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. beta-Diploalbicene, a sesquiterpenoid compound, has emerged as a molecule of interest within the scientific community.[1] However, to ascertain its true potential as an antimicrobial agent, a systematic and rigorous evaluation of its activity against a range of clinically relevant microorganisms is paramount.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing (AST) of beta-diploalbicene. Recognizing the unique challenges often associated with natural products, such as limited solubility, these protocols are designed to be robust and adaptable. The methodologies are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[2][3][4][5][6][7]

Part 1: Foundational Steps - Solubility and Stock Solution Preparation

A critical prerequisite for accurate AST is the complete solubilization of the test compound. Natural products like beta-diploalbicene are often hydrophobic, which can lead to precipitation in aqueous testing media and result in erroneous data. The following protocol outlines a systematic approach to determine the optimal solvent and prepare a stable stock solution.

Protocol 1: Solubility Assessment of beta-Diploalbicene

Objective: To identify a suitable solvent system that maintains the solubility of beta-diploalbicene at the required concentrations for AST.

Materials:

  • beta-Diploalbicene

  • A panel of solvents:

    • Sterile deionized water

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (95% and absolute)

    • Methanol

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Initial Screening:

    • Weigh 1 mg of beta-diploalbicene into separate microcentrifuge tubes.

    • Add 100 µL of each solvent to a respective tube to achieve a target concentration of 10 mg/mL.

    • Vortex vigorously for 2 minutes.

    • Visually inspect for complete dissolution. Observe against a dark background for any particulate matter.

  • Solubility Confirmation:

    • If dissolution appears complete, centrifuge the tubes at 10,000 x g for 5 minutes.

    • Carefully inspect for any pellet formation. The absence of a pellet indicates complete solubility at that concentration.

  • Selection of Primary Solvent:

    • Choose the solvent that provides complete solubilization at the highest concentration with the lowest percentage of organic solvent, if possible. DMSO is a common choice for hydrophobic compounds.

  • Solvent Toxicity Control:

    • It is crucial to determine the concentration at which the chosen solvent may inhibit microbial growth. This is achieved by performing a solvent toxicity control in the main AST assays.

Part 2: Core Antimicrobial Susceptibility Testing Methodologies

The following protocols are adapted from CLSI and EUCAST guidelines to specifically address the testing of beta-diploalbicene.[8][9][10]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of beta-diploalbicene that inhibits the visible growth of a microorganism.

Materials:

  • beta-Diploalbicene stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare beta-Diploalbicene Stock Solution C Serial Dilution of beta-Diploalbicene in 96-Well Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D C->D F Incubate at 35-37°C for 16-20 hours D->F E Include Controls: - Growth (no drug) - Sterility (no bacteria) - Solvent Toxicity E->F G Read Results: - Visually - Spectrophotometrically (OD600) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Procedure:

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the beta-diploalbicene stock solution, diluted in CAMHB to twice the desired highest final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.

  • Solvent Control:

    • In a separate set of wells, perform a serial dilution of the solvent used to dissolve beta-diploalbicene to ensure it does not inhibit bacterial growth at the concentrations present in the assay wells.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of beta-diploalbicene at which there is no visible growth (no turbidity) compared to the growth control.

    • If using a plate reader, the MIC is the lowest concentration that inhibits growth by ≥90% compared to the control.

Protocol 3: Agar Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of beta-diploalbicene by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • beta-Diploalbicene stock solution

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Forceps

Procedure:

  • Disk Preparation:

    • Aseptically apply a known volume (e.g., 10-20 µL) of the beta-diploalbicene stock solution onto sterile paper disks to achieve a specific drug concentration per disk.

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a blank disk and a disk with the solvent as negative controls.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.

Part 3: Data Interpretation and Presentation

The results of the AST should be recorded systematically. For the broth microdilution assay, the MIC value is the primary endpoint. For the disk diffusion assay, the diameter of the zone of inhibition is recorded.

Table 1: Sample Data Presentation for Antimicrobial Susceptibility Testing of beta-Diploalbicene

MicroorganismATCC Strain No.MIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus292131618
Escherichia coli259226412
Pseudomonas aeruginosa27853>1280
Candida albicans900283215

Part 4: Addressing Challenges with Poorly Soluble Compounds

If beta-diploalbicene demonstrates poor solubility in common solvents, the use of solubility enhancers may be necessary. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[11][12]

Workflow for Utilizing Cyclodextrins:

Cyclodextrin_Workflow A Initial Solubility Test Fails in Aqueous Media B Select Cyclodextrin (e.g., HP-β-CD) A->B C Prepare beta-Diploalbicene: Cyclodextrin Complex B->C D Confirm Enhanced Aqueous Solubility C->D E Perform AST using Complex Solution D->E F Include Cyclodextrin-only Control in AST E->F

Caption: Workflow for using cyclodextrins to enhance the solubility of beta-diploalbicene for AST.

Considerations for Using Cyclodextrins:

  • Type of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher water solubility and lower toxicity compared to β-cyclodextrin.[11]

  • Complexation Method: Co-precipitation or freeze-drying methods can be employed to form the inclusion complex.

  • Control: It is essential to include a control with the cyclodextrin alone to ensure it does not possess any intrinsic antimicrobial activity.

Conclusion

The protocols outlined in these application notes provide a robust framework for the antimicrobial susceptibility testing of beta-diploalbicene. By addressing the potential challenges of natural product testing, such as solubility, and adhering to established international standards, researchers can generate high-quality, reliable data. This will be instrumental in elucidating the antimicrobial potential of beta-diploalbicene and guiding its future development as a potential therapeutic agent.

References

  • European Committee on Antimicrobial Susceptibility Testing - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved February 24, 2026, from [Link]

  • Cantrell, C. L., et al. (2001). Antimycobacterial susceptibility testing methods for natural products research. Planta Medica, 67(8), 685-694.
  • European Committee on Antimicrobial Susceptibility Testing-Recommended Rapid Antimicrobial Susceptibility Testing of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus From Positive Blood Culture Bottles. (2021).
  • Balouiri, M., et al. (2016).
  • EUCAST: EUCAST - Home. (n.d.). Retrieved February 24, 2026, from [Link]

  • EUCAST - ESCMID. (n.d.). Retrieved February 24, 2026, from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). Retrieved February 24, 2026, from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3), e01864-19.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • CLSI Guidelines Overview 2024. (n.d.). Retrieved February 24, 2026, from [Link]

  • Gibbons, S. (2004). Anti-staphylococcal plant natural products.
  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.
  • CLSI: Clinical And Laboratory Standards Institute - ANSI Webstore. (n.d.). Retrieved February 24, 2026, from [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177445, beta-Diploalbicene. Retrieved February 24, 2026, from [Link].

  • In-vitro antibacterial and anti-biofilm activities of β-lapachone. (2023). Journal of Infection and Public Health, 16(4), 578-585.
  • Antibacterial Activity of Bioactive Compounds Extracted from the Egyptian Untapped Green Alga Rhizoclonium hieroglyphicum. (2023). Molecules, 28(11), 4386.
  • Comparison of Antioxidant and Antibacterial Activities of Free and Encapsulated Garlic Oil with Beta-cyclodextrin. (2016). Journal of Food Biosciences and Technology, 6(1), 49-58.
  • Recent developments in antimicrobial therapy with beta-lactam antibiotics. (1983). The American Journal of Surgery, 146(3), 323-326.
  • Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. (2019). Molecules, 24(5), 923.
  • Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. (2024). Pharmaceutics, 16(6), 794.
  • Stability, Antioxidant Activity and Intestinal Permeation of Oleuropein Inclusion Complexes with Beta-Cyclodextrin and Hydroxypropyl-Beta-Cyclodextrin. (2022). Foods, 11(16), 2439.
  • Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin. (2025). Molecules, 30(20), 4869.

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing Beta-Diploalbicene Degradation in Cell Culture

[1][2][3]

Executive Summary

Beta-Diploalbicene (also known as (-)-Aromadendrene or related stereoisomers) is a tricyclic sesquiterpene characterized by a cyclopropane ring and an exocyclic methylene group.[1][2][3] While chemically distinct, its handling challenges in cell culture mirror those of high-LogP terpenes: volatility , oxidative instability , and non-specific adsorption .[1][2][3]

This guide addresses the "phantom loss" of beta-Diploalbicene—where concentration drops not due to cellular uptake, but due to environmental factors.[1][2][3] The protocols below are designed to distinguish biological activity from physical/chemical degradation.

Part 1: The Stability Matrix (Mechanism of Loss)[1][2][3]

Understanding why beta-Diploalbicene disappears is the first step to control.[1][2][3]

Loss MechanismCauseImpact on DataMitigation Strategy
Oxidation Exocyclic double bond reacts with ROS or atmospheric

.[1][2][3]
Formation of toxic hydroperoxides; false-positive cytotoxicity.[1][2][3]Use antioxidants (BHT/Ascorbate); minimize light.[1][2][3]
Adsorption High Lipophilicity (LogP ~4.7).[1][2][3] Sticks to polystyrene.[1][2][3]Lower effective concentration (

shift).[1][2][3]
Use glass-coated plates or pre-saturate with BSA.[1][2][3]
Volatilization High vapor pressure of C15 terpenes.[1][2][3]Inconsistent dosing across plate (edge effects).[1][2][3]Use plate sealers; avoid open-lid incubations.[1][2][3]
Hydrolysis Acid-catalyzed opening of cyclopropane ring.[1][2][3]Structural rearrangement to inactive isomers.[1][2][3]Maintain strict pH 7.4; avoid acidic buffers.[1][2][3]
Part 2: Visualization of Degradation Pathways

The following diagram illustrates the competing pathways that reduce the bioavailability of beta-Diploalbicene in your culture well.

Diploalbicene_LossStockStock Solution(DMSO/EtOH)MediaCulture Media(37°C, pH 7.4)Stock->MediaDilutionOxidationOxidation Products(Hydroperoxides)Media->OxidationROS/Light/O2AdsorptionAdsorbed to Plastic(Polystyrene)Media->AdsorptionHigh LogPEvaporationHeadspace Loss(Volatilization)Media->EvaporationHeatCellIntracellular Target(Bioactivity)Media->CellUptake (Desired)

Figure 1: Competing pathways for Beta-Diploalbicene in cell culture.[1][2][3] Note that physical loss (yellow) and chemical degradation (red) compete with biological uptake (blue).[1][2][3]

Part 3: Troubleshooting & FAQs
Category 1: Stock Preparation & Storage

Q: My beta-Diploalbicene stock solution turns yellow after a week at -20°C. Is it still usable? A: No. Yellowing indicates the formation of oxidation products (likely conjugated systems or polymers).[1][2][3]

  • The Science: Sesquiterpenes lack conjugation in their native state and should be colorless.[1][2][3] The exocyclic methylene group is prone to auto-oxidation, forming allylic hydroperoxides.[1][2][3]

  • Protocol:

    • Prepare stocks in anhydrous DMSO or Ethanol (avoid water).[1][2][3]

    • Purge the vial with Argon or Nitrogen gas before closing to displace oxygen.[1][2][3]

    • Store in amber glass vials (not plastic) at -80°C.

    • Pro-Tip: Add 0.01% BHT (Butylated hydroxytoluene) to the stock if your downstream assay permits.[1][2][3] It acts as a radical scavenger.

Q: Can I use aqueous serial dilutions to avoid DMSO toxicity? A: Absolutely not.

  • The Science: With a LogP of ~4.7, beta-Diploalbicene is practically insoluble in water.[1][2][3] Aqueous dilution will cause immediate micro-precipitation (crashing out), leading to heterogeneous dosing.[1][2][3]

  • Protocol: Perform all serial dilutions in 100% DMSO . Only the final step should be the addition of the DMSO stock to the culture media.[1][2][3] Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1][2][3]

Category 2: Cell Culture Conditions

Q: I see high variability between replicates, especially in 96-well plates. Why? A: This is likely due to Evaporation (Edge Effect) and Adsorption .[1][2][3]

  • The Science: Terpenes are volatile.[1][2][3] In a 37°C incubator, beta-Diploalbicene evaporates from the media and condenses on the plastic lid or cross-contaminates adjacent wells.[1][2][3] Furthermore, hydrophobic molecules bind rapidly to polystyrene walls.[1][2][3]

  • Protocol:

    • Seal the Plate: Use gas-permeable plate sealers (e.g., breathable membranes) to reduce evaporation while allowing

      
       exchange.[1][2][3]
      
    • Pre-coating: Use "Low-Binding" plates or pre-incubate wells with media containing 5-10% FBS for 2 hours before adding the drug.[1][2][3] The serum proteins (Albumin) coat the plastic, reducing non-specific binding sites.[1][2][3]

    • Randomization: Do not use edge wells for data; fill them with PBS.

Q: The compound appears more toxic in serum-free media.[1][2][3] Is this a real biological effect? A: Likely False Positive Cytotoxicity .[1][2][3]

  • The Science: In the absence of serum (FBS), two things happen:

    • Solubility Shock: The compound may form micro-crystals that physically damage cells.[1][2][3]

    • Lack of Buffering: Albumin in FBS acts as a "sink," buffering the free concentration.[1][2][3] Without it, the effective concentration spikes.[1][2][3]

    • Oxidation: Serum contains endogenous antioxidants.[1][2][3] Serum-free media is highly oxidative.[1][2][3]

  • Protocol: If you must use serum-free media, supplement with 0.1% BSA (Fatty Acid Free) to act as a carrier protein and 100 µM Ascorbic Acid to prevent oxidation.[1][2][3]

Category 3: Data Interpretation

Q: My LC-MS analysis shows a peak with Mass+16 or Mass+32. What is this? A: This confirms Oxidation .[1][2][3][4]

  • The Science: Mass+16 corresponds to the addition of one oxygen atom (epoxide or alcohol formation).[1][2][3] Mass+32 is the addition of

    
     (hydroperoxide).[1][2][3]
    
  • Action: This invalidates the experiment. The oxidized species (e.g., aromadendrene epoxide) often has distinct biological activity (sometimes higher toxicity) compared to the parent beta-Diploalbicene.[1][2][3]

Part 4: Validated Stabilization Workflow

Follow this decision tree to ensure data integrity.

  • Solvent Choice:

    • Standard: DMSO (anhydrous).[1][2][3]

    • Alternative: Ethanol (if cells are DMSO-sensitive).[1][2][3]

    • Avoid: Water, PBS, Methanol (volatile).[1][2][3]

  • Media Preparation:

    • Always include FBS (5-10%) or BSA (0.1%) as a carrier.[1][2][3]

    • Limit light exposure (work in dim hoods).[1][2][3]

  • Incubation:

    • Max duration: 24 hours (refresh media if longer).

    • Use Low-Binding plasticware.[1][2][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177445, beta-Diploalbicene.[1][2][3] Retrieved February 24, 2026 from [Link][1][2][3]

  • Wang, Y., et al. (2024). The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis.[1][2][3] Molecules (MDPI).[1][2][3] Retrieved February 24, 2026 from [Link][1][2][3]

  • So, C. M., & Young, L. Y. (1999). Initial steps in anaerobic alkane degradation by a denitrifying bacterium and a sulfate-reducing bacterium.[1][2][3] Applied and Environmental Microbiology.[1][2][3] (Mechanisms of alkene/alkane instability and metabolism). Retrieved February 24, 2026 from [Link][1][2][3]

Validation & Comparative

A Comparative Toxicological Assessment of Beta-Diploalbicene and Alloaromadendrene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-expanding landscape of natural product research, sesquiterpenes have garnered significant attention for their diverse biological activities. Among these, beta-diploalbicene and alloaromadendrene, two structurally related isomers, present intriguing possibilities for therapeutic development. However, a comprehensive understanding of their toxicological profiles is paramount before their full potential can be realized. This guide provides a comparative overview of the known toxicity of alloaromadendrene and highlights the current knowledge gap regarding beta-diploalbicene. Furthermore, it outlines a robust experimental framework for a head-to-head toxicological comparison, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to the Compounds

Beta-diploalbicene and alloaromadendrene are tricyclic sesquiterpenoids, a class of organic compounds prevalent in the essential oils of various plants.[1][2][3] Their shared aromadendrene-type skeleton forms the basis of their chemical similarities, yet subtle stereochemical differences may give rise to distinct biological effects and toxicological profiles.[4] While research into alloaromadendrene has begun to illuminate its bioactivities, beta-diploalbicene remains a comparatively enigmatic molecule.

Alloaromadendrene has been identified as a component of essential oils from plants such as Cinnamomum osmophloeum and Dianella ensifolia.[5][6] Preliminary studies have suggested its potential as an antioxidant, with demonstrated protective effects against oxidative stress in Caenorhabditis elegans.[5][7] Additionally, it has exhibited antimicrobial and anti-inflammatory properties in some investigations.[1] In contrast, information regarding the biological activities of beta-diploalbicene is sparse, with its presence noted in organisms like Cassinia laevis and Cassinia uncata.[2]

Unveiling the Toxicological Landscape: Current Knowledge

A critical aspect of preclinical drug development is the thorough evaluation of a compound's safety profile. This involves a battery of in vitro and in vivo assays to assess potential cytotoxicity, genotoxicity, and other adverse effects.

Alloaromadendrene: A Preliminary Cytotoxicity Profile

Research into the toxicological properties of alloaromadendrene has primarily focused on its in vitro cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric in these studies.

Cell LineCancer TypeIC50 (µM)Exposure Time (hrs)Assay
A549Lung Carcinoma7972MTT
A549Lung Carcinoma98.496MTT
HepG2Hepatocellular Carcinoma2096MTT
LoVoColon Adenocarcinoma6372MTT
MCF7Breast Adenocarcinoma2096MTT
Table 1: In Vitro Cytotoxicity of Alloaromadendrene Against Human Cancer Cell Lines. [5]

The data presented in Table 1, derived from MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, indicates that alloaromadendrene exhibits cytotoxic effects against a range of cancer cell lines in a concentration-dependent manner.[5] The MTT assay is a colorimetric assay for assessing cell metabolic activity, where a reduction in cell viability is indicative of cytotoxicity.[8] It is noteworthy that the potency of alloaromadendrene varies across different cell lines, suggesting a degree of selectivity in its cytotoxic action.

Beta-Diploalbicene: A Call for Investigation

To date, there is a significant lack of publicly available data on the toxicity of beta-diploalbicene. This knowledge gap hinders a direct comparison with alloaromadendrene and underscores the need for comprehensive toxicological evaluation.

A Proposed Framework for Comparative Toxicity Assessment

To address the current informational void and enable a rigorous comparison, the following experimental workflow is proposed. This framework is designed to provide a comprehensive toxicological profile of both beta-diploalbicene and alloaromadendrene.

Figure 1: Proposed experimental workflow for a comprehensive comparative toxicity assessment of beta-diploalbicene and alloaromadendrene.

Part 1: In Vitro Toxicity Assessment

The initial phase of the investigation should focus on in vitro assays to provide a rapid and cost-effective preliminary assessment of toxicity.

1.1. Cytotoxicity Screening:

  • Objective: To determine the concentration range over which the compounds induce cell death.

  • Methodology:

    • Cell Lines: A panel of cell lines should be utilized, including representative cancer cell lines (e.g., HepG2, A549, MCF-7) and non-cancerous cell lines (e.g., HEK293, HaCaT) to assess selectivity.

    • Assays:

      • MTT Assay: As previously employed for alloaromadendrene, this assay measures mitochondrial dehydrogenase activity as an indicator of cell viability.[8]

      • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity due to membrane disruption.[9]

    • Experimental Design: Cells will be treated with a range of concentrations of both beta-diploalbicene and alloaromadendrene for various time points (e.g., 24, 48, and 72 hours).

  • Rationale: This initial screen will establish the IC50 values for both compounds across different cell types, providing a direct comparison of their cytotoxic potency. The inclusion of non-cancerous cell lines is crucial for evaluating potential off-target toxicity.

1.2. Genotoxicity Assessment:

  • Objective: To evaluate the potential of the compounds to induce genetic mutations or chromosomal damage.

  • Methodology:

    • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used method to assess the mutagenic potential of chemical compounds.[10] It utilizes several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive result indicates that the compound can cause mutations that revert the bacteria to a histidine-producing state.

    • In Vitro Micronucleus Assay: This assay detects the formation of micronuclei in the cytoplasm of interphase cells, which are small nuclei that contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division.[11] This is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects.

  • Rationale: Genotoxicity is a critical endpoint in safety assessment, as compounds that damage DNA can have carcinogenic potential. These assays are standard components of regulatory toxicology testing.

Part 2: In Vivo Toxicity Assessment

Following the in vitro evaluation, in vivo studies in animal models are essential to understand the systemic effects of the compounds.

InVivoToxicityPathway Compound Compound Administration (Oral or Intraperitoneal) Absorption Absorption & Distribution Compound->Absorption Metabolism Metabolism (e.g., Hepatic) Absorption->Metabolism TargetOrgans Target Organ Accumulation Absorption->TargetOrgans Excretion Excretion Metabolism->Excretion Toxicity Systemic Toxicity - Clinical Signs - Hematological Changes - Biochemical Alterations TargetOrgans->Toxicity Histopathology Histopathological Examination - Tissue Damage Assessment Toxicity->Histopathology

Figure 2: A simplified diagram illustrating the general pathway of a compound in an in vivo toxicity study.

2.1. Acute Oral Toxicity Study:

  • Objective: To determine the short-term toxicity and approximate lethal dose (LD50) of a single high dose of the compounds.

  • Methodology: The study can be conducted following established guidelines, such as the OECD Guideline for the Testing of Chemicals, No. 423 (Acute Oral Toxicity - Acute Toxic Class Method).[12][13] This involves a stepwise procedure with the use of a minimal number of animals.

  • Rationale: The LD50 value provides a quantitative measure of acute toxicity and is used for hazard classification. Observations of clinical signs of toxicity are also crucial for identifying potential target organs.

2.2. Sub-acute or Sub-chronic Toxicity Studies:

  • Objective: To evaluate the effects of repeated exposure to the compounds over a longer period (e.g., 28 or 90 days).

  • Methodology: Following guidelines such as OECD Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents), animals would receive daily doses of the compounds.[13]

  • Endpoints:

    • Clinical Observations: Daily monitoring for any signs of toxicity.

    • Body Weight and Food/Water Consumption: Changes in these parameters can be early indicators of adverse effects.

    • Hematology and Clinical Biochemistry: Analysis of blood samples to assess effects on blood cells and organ function (e.g., liver and kidney).

    • Histopathology: Microscopic examination of major organs and tissues to identify any pathological changes.

  • Rationale: These studies provide valuable information on the potential for cumulative toxicity, target organ toxicity, and the no-observed-adverse-effect level (NOAEL), which is crucial for risk assessment.

Discussion and Future Directions

The currently available data suggests that alloaromadendrene possesses moderate cytotoxic activity against several cancer cell lines. However, the complete absence of toxicological data for beta-diploalbicene makes a direct comparison impossible at this time. The proposed experimental framework provides a clear and comprehensive path forward to address this knowledge gap.

By systematically evaluating the cytotoxicity, genotoxicity, and in vivo toxicity of both compounds in parallel, researchers can:

  • Establish a Comparative Safety Profile: Directly compare the toxicological endpoints of beta-diploalbicene and alloaromadendrene to determine if one possesses a more favorable safety profile.

  • Identify Potential Hazards: Uncover any specific toxicities associated with either compound, which will be critical for guiding future development.

  • Inform Structure-Activity Relationship (SAR) Studies: The comparative data can provide insights into how subtle structural differences between the two isomers influence their toxicological properties.

References

  • Yu, C. W., et al. (2014). Essential oil alloaromadendrene from mixed-type Cinnamomum osmophloeum leaves prolongs the lifespan in Caenorhabditis elegans. Journal of Agricultural and Food Chemistry, 62(26), 6159-65.
  • Chen, C. Y., et al. (2019). Chemical Composition, Antibacterial, Antioxidant and Cytotoxic Activities of the Essential Oil of Dianella ensifolia.
  • ResearchGate. Aromadendrene oxide 2, induces apoptosis in skin epidermoid cancer cells through ROS mediated mitochondrial pathway. Retrieved from [Link]

  • PubChem. beta-Diploalbicene. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. (2024, September 7). Retrieved from [Link]

  • Leach, C. (2023).
  • PMC. The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. (2024, September 7). Retrieved from [Link]

  • MDPI. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines. (2014, November 18). Retrieved from [Link]

  • ResearchGate. In vitro cytotoxicity of sesquiterpene lactones isolated from Centaurea pullata L. native to Algeria. (2022, April). Retrieved from [Link]

  • PubChem. Alloaromadendrene. National Center for Biotechnology Information. Retrieved from [Link]

  • TÜBİTAK Academic Journals. In vitro cytotoxic, genotoxic, and oxidative effects of acyclic sesquiterpene farnesene. (2014, March 28). Retrieved from [Link]

  • PMC. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament. (2020, July 18). Retrieved from [Link]

  • PubChem. allo-Aromadendrene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. allo-Aromadendrene epoxide. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. alloaromadendrene. Retrieved from [Link]

  • Science.gov. vivo toxicity study: Topics. Retrieved from [Link]

  • PMC. Antitumor Activity of Monoterpenes Found in Essential Oils. Retrieved from [Link]

  • ResearchGate. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Retrieved from [Link]

  • PubMed. Genotoxicity of aloeemodin in vitro and in vivo. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. Lethal and Sublethal Toxicity of Beta-Carboline Alkaloids from Peganum harmala (L.) against Aedes albopictus Larvae (Diptera: Culicidae). (2023, April 3). Retrieved from [Link]

  • PMC. A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. (2023, April 28). Retrieved from [Link]

  • CorePendium. Beta and Calcium Channel Blockers Toxicity and Poisoning. Retrieved from [Link]

  • PMC. Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97. Retrieved from [Link]

  • ACG Publications. Biological Activity of Diterpenoids Isolated from Anatolian Lamiaceae Plants. Retrieved from [Link]

  • WikEM. Beta-blocker toxicity. (2021, July 1). Retrieved from [Link]

  • CABI Digital Library. Acute and chronic toxicity studies of the ethanol leaf extract of Gongronema latifolium. Retrieved from [Link]

  • Indian Journal of Critical Care Medicine. An unusual toxicity with beta blocker and calcium channel blocker. (2015, August 15). Retrieved from [Link]

  • PubMed. Design and synthesis of beta-peptides with biological activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Medscape. Beta-Blocker Toxicity: Practice Essentials, Pathophysiology, Epidemiology. (2023, September 18). Retrieved from [Link]

  • PMC. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. Retrieved from [Link]

  • MDPI. Acute Toxic and Genotoxic Effects of Aluminum and Manganese Using In Vitro Models. (2021, June 30). Retrieved from [Link]

  • Redalyc. Cytotoxicity assessment of beta-lapachone in endothelial cells. Retrieved from [Link]

  • PubMed. Cytotoxicity and cytoprotective activity in naphthalenediols depends on their tendency to form naphthoquinones. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. [Cytotoxicity of beta-lapachone, an naphthoquinone with possible therapeutic use]. National Center for Biotechnology Information. Retrieved from [Link]

  • Dr. Duke's Phytochemical and Ethnobotanical Databases. Biological Activity Beta-Blocker. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Quantitative Analysis of β-Diploalbicene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to reliably and accurately quantify compounds of interest is the bedrock of credible and impactful research. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of β-diploalbicene, a sesquiterpenoid with emerging interest in various scientific fields.[1][2] This document moves beyond a simple listing of protocols to offer a comprehensive framework for understanding the critical factors that underpin the reproducibility of such analyses.

The Imperative for Reproducibility in Scientific Measurement

The scientific community is increasingly focused on the challenge of reproducibility.[3][4] A lack of reproducibility not only undermines the validity of individual studies but also hinders the progress of entire research fields.[3] In the context of drug development and natural product research, the ability to consistently and accurately quantify a target analyte like β-diploalbicene is paramount for everything from initial discovery and activity screening to pharmacokinetic studies and quality control.

This guide, therefore, is structured to provide not just the "how" but also the "why" behind the analytical choices, empowering researchers to develop and validate robust and reproducible quantitative methods for β-diploalbicene.

Understanding β-Diploalbicene: A Sesquiterpenoid of Interest

β-Diploalbicene is a sesquiterpenoid, a class of naturally occurring 15-carbon isoprenoids.[1][5] Its chemical formula is C15H24, and its CAS number is 14682-34-9.[1][2][6] Sesquiterpenoids are known for their diverse biological activities, making them a rich source for drug discovery. Accurate quantification of these compounds is essential for understanding their therapeutic potential and mechanism of action.

Comparative Analysis of Quantitative Methods

Two of the most common and powerful techniques for the quantitative analysis of volatile and semi-volatile compounds like sesquiterpenoids are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[7][8] This guide will compare these two methods for the quantitative analysis of β-diploalbicene.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds.[7][8] It offers high chromatographic resolution and sensitive, selective detection, making it a powerful tool for the quantification of sesquiterpenoids in complex matrices.[9]

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample matrix containing β-diploalbicene.

    • Perform a liquid-liquid extraction with a suitable organic solvent like hexane or ethyl acetate. The choice of solvent should be based on the polarity of β-diploalbicene and the sample matrix to ensure efficient extraction.

    • Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of hexane (e.g., 1 mL) for GC-MS analysis.

  • Instrumental Analysis:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column. The non-polar nature of the column is well-suited for the separation of hydrocarbons like sesquiterpenoids.

    • Inlet: Splitless mode at 250°C. The splitless mode is used for trace analysis to ensure the maximum transfer of the analyte to the column.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes. This temperature program allows for the separation of volatile components at the beginning and the elution of less volatile compounds at higher temperatures.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for β-diploalbicene (e.g., m/z 204, 189, 161). SIM mode significantly enhances sensitivity and selectivity compared to full scan mode.

Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

While GC-MS is a powerful technique, some sesquiterpenoids may be thermally labile or not sufficiently volatile. In such cases, HPLC offers a viable alternative.[10] HPLC-DAD provides good sensitivity and allows for the spectral identification of the analyte.

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample matrix.

    • Perform an extraction with a solvent system compatible with reverse-phase HPLC, such as a mixture of methanol and water or acetonitrile and water.

    • Vortex and centrifuge as described for the GC-MS sample preparation.

    • Filter the supernatant through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

  • Instrumental Analysis:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reverse-phase column. The C18 stationary phase is suitable for retaining and separating non-polar to moderately polar compounds.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The optimal mobile phase composition should be determined experimentally to achieve good separation and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.

    • Detector: Diode-Array Detector (DAD) monitoring at a wavelength where β-diploalbicene exhibits maximum absorbance (this would need to be determined experimentally, but a common starting point for non-chromophoric compounds is low UV, e.g., 210 nm). The DAD allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, aiding in peak purity assessment.

Visualizing the Analytical Workflow

To provide a clear overview of the comparative analysis process, the following diagram illustrates the key stages from sample preparation to data analysis for both GC-MS and HPLC-DAD methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC-DAD Analysis cluster_data_analysis Data Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Concentration Concentration/ Filtration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection HPLC_Injection HPLC Injection Concentration->HPLC_Injection GC_Separation GC Separation (HP-5ms) GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification HPLC_Separation HPLC Separation (C18 Column) HPLC_Injection->HPLC_Separation DAD_Detection DAD Detection HPLC_Separation->DAD_Detection DAD_Detection->Quantification Comparison Method Comparison Quantification->Comparison reproducibility_factors cluster_method Analytical Method cluster_sample Sample & Standard cluster_analyst Analyst & Environment Method_Validation Method Validation (Linearity, Accuracy, Precision) Instrument_Cal Instrument Calibration Method_Validation->Instrument_Cal Reproducibility Reproducible Quantitative Analysis Method_Validation->Reproducibility Column_Performance Column Performance & Aging Instrument_Cal->Column_Performance Sample_Homogeneity Sample Homogeneity Extraction_Efficiency Extraction Efficiency Sample_Homogeneity->Extraction_Efficiency Sample_Homogeneity->Reproducibility Standard_Purity Reference Standard Purity & Stability Extraction_Efficiency->Standard_Purity Analyst_Technique Analyst Technique & Training Environmental_Factors Environmental Factors (Temp, Humidity) Analyst_Technique->Environmental_Factors Analyst_Technique->Reproducibility Data_Processing Data Processing & Interpretation Environmental_Factors->Data_Processing

Caption: Key factors influencing the reproducibility of quantitative analytical methods.

A thorough consideration of each of these factors is essential for developing a truly robust and reproducible analytical method. For instance, the purity and stability of the β-diploalbicene reference standard are critical for accurate calibration and quantification. Similarly, the skill and consistency of the analyst in performing sample preparation and data processing can significantly impact the final results.

Conclusion and Recommendations

Both GC-MS and HPLC-DAD are viable techniques for the quantitative analysis of β-diploalbicene. However, for applications requiring high sensitivity and precision, GC-MS in SIM mode is the recommended method.

To ensure the reproducibility of your quantitative analysis, it is imperative to:

  • Thoroughly validate your chosen method by assessing its linearity, accuracy, precision, LOD, and LOQ.

  • Utilize a well-characterized and stable reference standard for calibration.

  • Implement robust quality control measures , including the regular analysis of quality control samples.

  • Ensure that all analysts are properly trained on the method and instrumentation.

  • Maintain detailed records of all experimental procedures and results.

By adhering to these principles, researchers can be confident in the quality and reproducibility of their data, ultimately contributing to the advancement of their respective fields.

References

  • beta-Diploalbicene (CAS 14682-34-9): Hồ sơ mùi hương, Thuộc tính & Quy định IFRA.
  • beta-Diploalbicene | C15H24 | CID 177445 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. Available from: [Link]

  • DIPLOALBICENE, .BETA.- - gsrs. U.S. Food and Drug Administration.
  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. ResearchGate. Available from: [Link]

  • Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Analytical Methods. Royal Society of Chemistry.
  • Qualitative and quantitative analysis of sesquiterpene lactones in Centipeda minima by UPLC. PolyU Institutional Research Archive.
  • Kirker, K. R., et al. (2014). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. Nature Protocols, 9(8), 1882-1898. Available from: [Link]

  • SID 135154702 - l-Aromadendrene - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Shaked, I., et al. (2020). Analyzing biomarker discovery: Estimating the reproducibility of biomarker sets. PLoS ONE, 15(7), e0235928. Available from: [Link]

  • Runco, J., Subbarao, L., & Chen, R. (n.d.). Qualitative and Quantitative Analysis of β-Carotene Using UPC2. Waters Corporation.
  • Varghese, M., et al. (2022). Increasing reproducibility, robustness, and generalizability of biomarker selection from meta-analysis using Bayesian methodology. PLoS Computational Biology, 18(6), e1010204. Available from: [Link]

  • Showing Compound beta-Santalene (FDB015240) - FooDB. FooDB. Available from: [Link]

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Safety Operating Guide

beta-Diploalbicene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

beta-Diploalbicene (chemically identified as l-Aromadendrene , CAS: 14682-34-9) is a bicyclic sesquiterpene.[1][2] While often handled in small quantities for fragrance or antimicrobial research, it presents specific hazards regarding aquatic toxicity and flammability .[1]

Immediate Action Required: Do NOT dispose of beta-Diploalbicene down the drain. Its lipophilic nature (LogP ~4.[1]7) ensures it will not dissolve, leading to bioaccumulation in local water systems and potential violation of EPA Clean Water Act mandates.[1] All disposal must follow Non-Halogenated Organic Solvent protocols.

Chemical Profile & Hazard Identification

To manage disposal effectively, you must understand the physicochemical drivers of the hazard.[1] beta-Diploalbicene is a hydrocarbon; it contains no halogens (Cl, Br, F), which dictates its waste stream segregation.[1]

Table 1: Physicochemical Safety Profile

ParameterDataOperational Implication
IUPAC Name (1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azuleneDefinitive identification for waste manifesting.[1]
CAS Number 14682-34-9 Use this for all waste labeling/SDS lookup.[1]
Molecular Formula C₁₅H₂₄Non-Halogenated .[1][3] Segregate from chloroform/DCM.[1]
Flash Point ~90°C (Estimated)Combustible.[1] Store away from oxidizers.[1]
Water Solubility Insoluble (<0.1 mg/L)Zero Drain Disposal .[1] Will form surface films.[1]
Ecological Hazard GHS H410/H411Very toxic to aquatic life with long-lasting effects.[1]

Waste Segregation & Disposal Protocol

This protocol is designed to prevent cross-contamination and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards for ignitable (D001) or toxic waste.[1]

Phase 1: Stream Segregation
  • Scientific Rationale: beta-Diploalbicene is a pure hydrocarbon.[1] Mixing it with halogenated solvents (e.g., Dichloromethane) forces the entire mixture to be treated as halogenated waste, which is significantly more expensive and energy-intensive to incinerate.[1]

  • Action: Segregate into the Non-Halogenated Organic waste stream.

Phase 2: Containerization
  • Material Selection: Use Amber Glass or High-Density Polyethylene (HDPE) .[1]

    • Why? Terpenes can solvate (soften) polystyrene or low-density plastics over time.[1] Amber glass protects against photo-oxidation, which can create sensitizing peroxides.[1]

  • Headspace: Leave 10% headspace to allow for thermal expansion of the volatile liquid.[1]

Phase 3: Chemical Treatment (Incineration)
  • Method: The only validated disposal method for sesquiterpenes is High-Temperature Incineration .[1]

  • Mechanism:

    
    .[1]
    
  • Result: Complete mineralization with no toxic residuals.[1]

Visualization: Disposal Decision Logic

The following workflow illustrates the critical decision points for segregating beta-Diploalbicene waste to minimize cost and safety risks.

DisposalWorkflow Start Waste Generation: beta-Diploalbicene CheckMix Is it mixed with Halogenated Solvents? Start->CheckMix StreamA Stream A: Halogenated Waste (High Cost) CheckMix->StreamA Yes (e.g., DCM, Chloroform) StreamB Stream B: Non-Halogenated Organics (Standard Protocol) CheckMix->StreamB No (Pure or Ethanol/MeOH mix) Container Containerize: Amber Glass or HDPE (Label: Flammable/Toxic) StreamA->Container StreamB->Container Disposal Final Disposal: High-Temp Incineration Container->Disposal

Figure 1: Logic flow for segregating beta-Diploalbicene waste streams to ensure regulatory compliance.

Emergency Spill Response Protocol

In the event of a benchtop spill, immediate containment is necessary to prevent volatilization and inhalation of organic vapors.[1]

Step-by-Step Response:

  • Evacuate & Ventilate: Remove ignition sources. Terpenes are combustible.[1]

  • PPE Upgrade: Wear Nitrile gloves (standard latex degrades quickly against terpenes) and safety goggles.[1]

  • Containment:

    • Do not use water.[1] Water will spread the hydrophobic chemical.[1]

    • Use Vermiculite , Sand , or Activated Carbon pads.[1]

  • Cleanup:

    • Absorb liquid completely.[1]

    • Clean surface with an ethanol-soaked wipe (beta-Diploalbicene is ethanol-soluble) to remove oily residue.[1]

    • Place all absorbent materials into a sealed hazardous waste bag.[1]

SpillResponse Spill Spill Detected Ventilate 1. Ventilate Area Remove Ignition Sources Spill->Ventilate PPE 2. PPE Check (Nitrile Gloves Required) Ventilate->PPE Absorb 3. Absorb (Vermiculite/Sand) NO WATER PPE->Absorb Clean 4. Solvent Wipe (Ethanol) Absorb->Clean Waste 5. Hazardous Waste Disposal Clean->Waste

Figure 2: Sequential response protocol for beta-Diploalbicene spills to prevent vapor exposure.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 177445, beta-Diploalbicene. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Substance Record for SID 135154702, l-Aromadendrene.[1][4] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling beta-Diploalbicene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

beta-Diploalbicene (scientifically indexed as (-)-Aromadendrene ; CAS 14682-34-9) is a sesquiterpene hydrocarbon used primarily in antimicrobial and pharmacological research. While often perceived as a "natural product," its lipophilic nature and volatility present specific hazards in a laboratory setting, particularly regarding aspiration toxicity and skin sensitization.

This guide moves beyond generic safety advice to provide a logistically sound, self-validating safety protocol. The core philosophy here is containment and barrier integrity —preventing the compound from bypassing biological membranes.

Physicochemical Hazard Profile

Understanding the molecule's physical behavior is the first step in selecting the correct PPE.

PropertyValueSafety Implication
CAS Number 14682-34-9 / 489-39-4Use for accurate SDS retrieval and waste labeling.
Physical State Viscous LiquidHigh surface tension; spill spread is slow but persistent.
Flash Point ~90°C (194°F)Combustible (H227). Requires static grounding during transfer.
LogP (Lipophilicity) ~4.7 - 6.4High skin permeability. Penetrates standard latex gloves rapidly.
GHS Hazards H304, H315, H319, H335Aspiration hazard (fatal if enters airways), skin/eye irritant.

Personal Protective Equipment (PPE) Matrix

Hand Protection: The "Double-Glove" Protocol

Why: Terpenes like beta-Diploalbicene act as organic solvents. They can swell and permeate latex within minutes.

  • Primary Layer (Inner): 4 mil Nitrile (Examination Grade). Acts as a second skin.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Fluoroelastomer (Viton) for prolonged handling.

  • Protocol: Change outer gloves immediately upon splash contact. The permeation breakthrough time for terpenes on thin nitrile is often <15 minutes.

Respiratory Protection

Why: H335 (Respiratory Irritation) and H304 (Aspiration).

  • Standard Operation: Fume hood (Face velocity: 0.5 m/s) is mandatory.

  • Spill/Outside Hood: Half-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Self-Validation: If you can smell the "woody/spicy" aroma, your engineering controls have failed.

Eye & Body Protection[2]
  • Eyes: Chemical splash goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the liquid's creeping nature.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if the combustible liquid ignites.

Operational Workflows & Logic

Workflow A: Safe Handling & Aliquoting

This diagram outlines the logical flow for transferring beta-Diploalbicene from stock to reaction vessels, minimizing exposure risk.

HandlingWorkflow Start Start: Stock Retrieval Check Check Containment (Fume Hood On?) Start->Check Check->Start No (Fix Ventilation) Equip Don PPE: Nitrile (Double) + Goggles Check->Equip Yes Transfer Aliquot via Glass Syringe (Avoid Plastic Pipettes) Equip->Transfer Seal Seal Vessel under N2/Ar (Prevent Oxidation) Transfer->Seal Waste Dispose Tips/Wipes in Solid Hazardous Waste Seal->Waste

Caption: Operational logic for handling beta-Diploalbicene, prioritizing engineering controls and material compatibility.

Workflow B: Spill Response Logic

Aspiration toxicity (H304) makes spill cleanup critical. Standard "mop up" procedures can generate aerosols that are dangerous if inhaled.

SpillResponse Spill Spill Detected Evac Evacuate Immediate Area (Reduce Inhalation Risk) Spill->Evac Assess Volume > 50mL? Evac->Assess Major Call EHS / HazMat (Do Not Attempt Cleanup) Assess->Major Yes Minor Apply Absorbent Pads (Vermiculite/Sand) Assess->Minor No Clean Wash Surface with Ethanol -> Soap/Water Minor->Clean Dispose Seal in Haz Waste Bag Clean->Dispose

Caption: Decision matrix for spill response. Note that aerosol generation is the primary risk during cleanup.

Scientific Rationale & Storage Logistics

Material Compatibility:

  • Do Not Use: Polystyrene (PS) or Polycarbonate (PC) containers. beta-Diploalbicene can craze or dissolve these plastics over time.

  • Use: Borosilicate glass or Teflon (PTFE) lined caps.

Oxidation Risks: Sesquiterpenes are prone to autoxidation upon air exposure, forming hydroperoxides which are potent sensitizers.

  • Protocol: Always overlay stock solutions with inert gas (Nitrogen or Argon) before resealing.

  • Storage: Store at +4°C in the dark. Cold storage reduces vapor pressure, mitigating inhalation risks during opening.

Disposal: Do not pour down the drain. As a lipophilic compound, it is toxic to aquatic life with long-lasting effects (often H411 for this class).[1] Collect in "Organic Solvent Non-Halogenated" waste streams.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 177445, beta-Diploalbicene. Retrieved from [Link]

  • Carl Roth (2021). Safety Data Sheet: (+)-Aromadendrene. Retrieved from [Link]

  • The Good Scents Company (2023). Material Safety Data Sheet: (-)-Aromadendrene. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.